Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate
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Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke–Blackburn–Bienaymè (GBB) reaction, which facilitates the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation.
Reduction: Reduction reactions using common reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyrazine derivatives
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is unique due to its combination of imidazo[1,2-a]pyrimidine and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N4OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C13H12N4OS2/c19-13(15-7-11-3-1-6-18-11)20-9-10-8-17-5-2-4-14-12(17)16-10/h1-6,8H,7,9H2,(H,15,19) |
InChI Key |
NHGRKYZXUIQFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
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